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Iodo 1-methylindazole-5-

carboxylate

CAS No.: 1338247-47-4

Cat. No.: B597497

Get Quote

Executive Summary
Iodo-indazoles (e.g., 3-iodo-1H-indazole, 4-iodo-1H-indazole) are privileged pharmacophores

and versatile building blocks in medicinal chemistry, frequently utilized as precursors for

Suzuki-Miyaura and Sonogashira cross-coupling reactions. However, the functionalization of

the indazole core is complicated by annular tautomerism (1H vs. 2H forms). Alkylation of the

indazolide anion typically yields a mixture of N1- and N2-alkylated regioisomers.

This application note provides a mechanistic framework and validated experimental protocols

for the regioselective N-alkylation of iodo-indazole intermediates. By manipulating

thermodynamic and kinetic parameters—specifically base strength, solvent polarity, and

electrophile nature—researchers can selectively drive the reaction toward the desired N1 or N2

regioisomer .

Mechanistic Causality: Governing Regioselectivity
To achieve high regioselectivity, it is critical to understand the causality behind base and

solvent selection rather than relying on empirical screening. The regiochemical outcome is
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dictated by the competition between thermodynamic equilibration and kinetic nucleophilicity.

Thermodynamic Control (N1-Selectivity): The 1H-indazole tautomer is thermodynamically

more stable than the 2H-tautomer because it preserves the aromaticity of the benzenoid ring

more effectively. To exploit this, a strong, non-nucleophilic base (e.g., NaH) is paired with a

non-polar or moderately polar aprotic solvent (e.g., THF). The tight coordination of the

sodium counterion ( Na+ ) with the indazolide anion in THF limits charge separation. This

environment facilitates a reversible equilibration process where any kinetically formed N2-

alkylated product isomerizes to the thermodynamically favored N1-alkylated product .
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Caption: Mechanistic pathways dictating N1 vs. N2 regioselectivity in iodo-indazole alkylation.
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Quantitative Data Presentation
The following table summarizes the expected regiochemical outcomes based on the chosen

reaction parameters, demonstrating the profound impact of the base/solvent system on the

N1:N2 ratio .

Starting
Material

Alkylatin
g Agent

Base /
Reagents

Solvent Temp
N1:N2
Ratio

Yield

3-Iodo-1H-

indazole

Benzyl

bromide

NaH (1.2

eq)
THF 0 °C → RT > 99:1 85%

4-Iodo-3-

methyl-1H-

indazole

Methyl

iodide

NaH (1.2

eq)
THF 0 °C → RT > 95:5 82%

3-Iodo-1H-

indazole

CHClF2​

(gas)

KOH (aq, 8

N)
MeCN 0 °C → RT High N1 59%

3-Iodo-1H-

indazole

Benzyl

bromide

K2​CO3​(1.5

eq)
DMF RT ~ 1:1 78%

3-Iodo-1H-

indazole
n-Pentanol

PPh3​,

DIAD
THF 0 °C → RT 1:2.5 78%

Experimental Protocols
Every protocol below is designed as a self-validating system. Analytical checkpoints are

embedded within the workflow to ensure the integrity of the reaction before proceeding to the

next step.

Protocol A: N1-Selective Alkylation (Thermodynamic
Control)
Optimized for >95% N1-selectivity using a strong, non-coordinating base.

Reagents:

Iodo-1H-indazole intermediate (1.0 equiv)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and flush with inert gas (Argon or N2​). Dissolve

the iodo-1H-indazole (1.0 equiv) in anhydrous THF (10 mL per gram of substrate).

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

Self-Validation Checkpoint 1: Observe the evolution of H2​gas. The cessation of bubbling

(typically after 30 minutes) confirms complete deprotonation and formation of the

indazolide anion.

Alkylation: Slowly add the alkyl halide (1.1 equiv) dropwise via syringe at 0 °C. Remove the

ice bath and allow the reaction to warm to room temperature ( 20−25 °C).

Monitoring: Stir for 2–4 hours.

Self-Validation Checkpoint 2: Analyze an aliquot via TLC (Hexanes/EtOAc) or LC-MS. The

starting material spot should be completely consumed, replaced by a single major higher-

Rf spot (N1-alkylated product).

Quenching & Workup: Cool the mixture back to 0 °C and quench slowly with saturated

aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer three times with

Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over anhydrous Na2​SO4​,

and concentrate under reduced pressure.

Purification: Purify the crude residue via silica gel flash column chromatography to isolate the

pure N1-alkylated iodo-indazole.
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Protocol B: N2-Selective Alkylation (Kinetic Control via
Mitsunobu)
Optimized for N2-preference utilizing mild, zwitterionic intermediate conditions.

Reagents:

Iodo-1H-indazole intermediate (1.0 equiv)

Primary or secondary alcohol (R-OH) (1.5 equiv)

Triphenylphosphine ( PPh3​) (1.5 equiv)

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Preparation: In a dry flask under Argon, dissolve the iodo-1H-indazole (1.0 equiv), the target

alcohol (1.5 equiv), and PPh3​(1.5 equiv) in anhydrous THF.

Activation: Cool the solution to 0 °C.

Causality Note: Temperature control is critical here to prevent the premature

decomposition of the betaine intermediate formed between PPh3​and DIAD.

Coupling: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn

pale yellow.

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

Workup & Purification: Concentrate the reaction mixture directly under reduced pressure.

Purify via flash column chromatography. The N2-isomer generally elutes slower (lower Rf)

than the N1-isomer due to its higher dipole moment.

Experimental Workflow Visualization
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Caption: Step-by-step experimental workflow for the N1-selective alkylation of iodo-indazoles.

Analytical Validation: Differentiating N1 vs. N2
Isomers
To establish absolute trustworthiness in your isolated product, standard 1D 1H -NMR is

insufficient due to the subtle electronic differences between the N1 and N2 isomers.

Self-Validating System Requirement: You must utilize 2D Heteronuclear Multiple Bond

Correlation (HMBC) NMR to definitively assign regiochemistry .

N1-Alkylation Proof: In the HMBC spectrum, the protons of the newly added alkyl group

(e.g., the N−CH2​protons) will show a strong 3JCH​correlation to the C-7a bridgehead carbon

of the indazole core.

N2-Alkylation Proof: Conversely, if alkylation occurred at the N2 position, the N−CH2​protons

will exhibit a strong 3JCH​correlation to the C-3 carbon of the indazole ring.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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